![molecular formula C12H16N4O B1488845 3-Azido-1-(2-ethoxybenzyl)azetidine CAS No. 2098079-21-9](/img/structure/B1488845.png)
3-Azido-1-(2-ethoxybenzyl)azetidine
Overview
Description
Molecular Structure Analysis
Azetidines are four-membered nitrogen-containing heterocycles that are analogues of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
The systematical thermal behaviors of 3-Azido-1-(2-ethoxybenzyl)azetidine (ADNAZ) was investigated in this research and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C. The final mass loss of ADNAZ under atmospheric pressure is 88.2% .Scientific Research Applications
Synthesis of Potent S1P Receptor Modulators
One study focused on the development of S1P1 agonists for treating multiple sclerosis, identifying (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid (BAF312, Siponimod) as a potent modulator. This discovery was facilitated by extensive structure-activity relationship studies starting from FTY720, demonstrating the utility of azetidine derivatives in creating selective receptor modulators (Shifeng Pan et al., 2013).
Exploration in Drug Design and Synthesis
Another notable application involves the synthesis of chiral tetrasubstituted azetidines, which include derivatives possessing three chiral centers. These compounds were prepared with high yield and stereocontrol from silyl-protected Z-γ-substituted enoldiazoacetates and imido-sulfur ylides. The process showcases the versatility of azetidine-based frameworks in constructing complex molecules with potential for drug discovery and development (Kostiantyn O. Marichev et al., 2019).
Drug Discovery and Molecular Modification
Research on the synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids reveals the potential of azetidine derivatives as a new class of beta-lactam antibiotics. This study highlights the chemical modifications at the azetidine ring to improve antimicrobial activity against Gram-negative bacteria, underscoring the adaptability of azetidine scaffolds in antibiotic development (S. Woulfe & M. Miller, 1985).
Advancements in Prodrug Design
In addition to direct drug development, azetidine derivatives are instrumental in designing prodrugs aimed at improving pharmacokinetic properties. A study on the synthesis, in vitro biological stability, and anti-HIV activity of 5-halo-6-alkoxy(or azido)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential prodrugs for AZT highlights this application. These compounds, designed to enhance lipophilicity and brain delivery, show the strategic use of azetidine structures in modifying drug candidates to overcome biological barriers (R. Kumar et al., 1994).
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . In this review, we provide an overview of the synthesis, reactivity and application of azetidines that have been published in the last years with a focus on the most recent advances, trends and future directions .
properties
IUPAC Name |
3-azido-1-[(2-ethoxyphenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-17-12-6-4-3-5-10(12)7-16-8-11(9-16)14-15-13/h3-6,11H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXJMFUGOBJSFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1-(2-ethoxybenzyl)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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